molecular formula C14H9ClN2 B11872262 5-Chloro-2-phenyl-1,6-naphthyridine

5-Chloro-2-phenyl-1,6-naphthyridine

Cat. No.: B11872262
M. Wt: 240.69 g/mol
InChI Key: FIZCCZMRHNCKGG-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. . The compound’s structure consists of a naphthyridine core with a chlorine atom at the 5-position and a phenyl group at the 2-position, making it a unique and versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1,6-naphthyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-phenyl-1,6-naphthyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

5-chloro-2-phenyl-1,6-naphthyridine

InChI

InChI=1S/C14H9ClN2/c15-14-11-6-7-12(10-4-2-1-3-5-10)17-13(11)8-9-16-14/h1-9H

InChI Key

FIZCCZMRHNCKGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

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